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Compound of Interest

Compound Name: FINDY

Cat. No.: B15543988 Get Quote

Technical Guide on Fingolimod (FTY720)
For Researchers, Scientists, and Drug Development Professionals

Core Compound Structure and Properties
Fingolimod is a synthetic analogue of the sphingolipid metabolite myriocin, derived from the

fungus Isaria sinclairii. It is a sphingosine-1-phosphate (S1P) receptor modulator.

Chemical Structure:

Fingolimod Chemical Structure

Figure 1: 2D Chemical Structure of Fingolimod.
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Property Value

IUPAC Name
2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-

diol

Molecular Formula C₁₉H₃₃NO₂

Molecular Weight 307.47 g/mol

CAS Number 162359-55-9

Appearance White to off-white crystalline solid

Melting Point 121-123 °C

Solubility
Soluble in methanol, ethanol, DMSO; sparingly

soluble in water

pKa 9.7 (amine)
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Parameter Description

Drug Class
Sphingosine-1-phosphate (S1P) receptor

modulator

Mechanism of Action

Pro-drug that is phosphorylated in vivo to

fingolimod-phosphate. Fingolimod-phosphate is

a high-affinity agonist at 4 of the 5 S1P receptor

subtypes (S1P₁, S1P₃, S1P₄, and S1P₅). It

causes internalization and degradation of S1P₁

receptors on lymphocytes, leading to their

sequestration in lymph nodes.

Primary Indication Relapsing forms of multiple sclerosis (MS)

Route of Administration Oral

Metabolism

Phosphorylated by sphingosine kinase 2 to the

active metabolite, fingolimod-phosphate. Further

metabolized by cytochrome P450 enzymes

(primarily CYP4F2).

Half-life 6-9 days

Mechanism of Action and Signaling Pathway
Fingolimod acts as a functional antagonist of the S1P₁ receptor. In its phosphorylated form, it

binds to the receptor, leading to its internalization and subsequent degradation. This process

prevents lymphocytes from egressing from the lymph nodes, thereby reducing the infiltration of

autoreactive lymphocytes into the central nervous system in multiple sclerosis.
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Caption: Fingolimod's mechanism of action pathway.
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Experimental Protocols
A. Chemical Synthesis of Fingolimod
The synthesis of Fingolimod can be achieved through various routes. A common method

involves the following key steps:

Heck Coupling: Coupling of 4-octyl-1-iodobenzene with diethyl acetamidomalonate.

Reduction: Reduction of the resulting ester and amide functionalities using a strong reducing

agent like Lithium Aluminium Hydride (LiAlH₄).

Deprotection: Removal of the protecting groups to yield the final Fingolimod product.

Purification: Purification of the crude product is typically performed by column

chromatography followed by recrystallization.

B. In Vitro Assay: S1P Receptor Binding Assay
This protocol determines the binding affinity of Fingolimod-phosphate to S1P receptors.

Cell Culture: Use a cell line stably expressing the human S1P₁ receptor (e.g., CHO or

HEK293 cells).

Membrane Preparation: Homogenize the cells and isolate the cell membranes by

centrifugation.

Binding Reaction: Incubate the cell membranes with a radiolabeled S1P analogue (e.g.,

[³²P]S1P) and varying concentrations of Fingolimod-phosphate in a suitable binding buffer.

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber

filter.

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition

binding data.
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C. In Vivo Model: Experimental Autoimmune
Encephalomyelitis (EAE)
EAE is a widely used animal model for human multiple sclerosis.

Induction of EAE: Immunize mice (e.g., C57BL/6 strain) with an emulsion of Myelin

Oligodendrocyte Glycoprotein (MOG₃₅₋₅₅) peptide in Complete Freund's Adjuvant (CFA),

followed by injections of pertussis toxin.

Treatment: Administer Fingolimod (e.g., 0.1-1 mg/kg) or vehicle control orally to the mice,

starting from the day of immunization or at the onset of clinical signs.

Clinical Scoring: Monitor the mice daily for clinical signs of EAE (e.g., tail limpness, hind limb

paralysis) and score them on a standardized scale (e.g., 0-5).

Histopathology: At the end of the experiment, perfuse the animals and collect the spinal

cords for histological analysis of inflammation and demyelination (e.g., using H&E and Luxol

Fast Blue staining).

Data Analysis: Compare the clinical scores and histopathological findings between the

Fingolimod-treated and vehicle-treated groups.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of an S1P

receptor modulator like Fingolimod.
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Caption: Preclinical evaluation workflow for Fingolimod.
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Disclaimer: This document is intended for informational purposes for a scientific audience and

is based on the assumption that the queried compound "FINDY" was a misspelling of

"Fingolimod." The information provided should be verified with primary literature and

established scientific resources. Experimental protocols are generalized and may require

optimization.

To cite this document: BenchChem. [FINDY compound structure and properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15543988#findy-compound-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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